molecular formula C11H19ClN2O2 B1487692 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide CAS No. 1306606-71-2

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide

Cat. No. B1487692
M. Wt: 246.73 g/mol
InChI Key: ZQDIXVGLMKCZKU-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide” is a chemical compound with the CAS Number: 1306606-71-2 . It has a molecular weight of 246.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19ClN2O2/c12-9-10(15)13-6-4-8-14-7-3-1-2-5-11(14)16/h1-9H2,(H,13,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.74 . It is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, and solubility) may be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Bioactivity Evaluation

  • Analgesic and Anti-inflammatory Activities : Research conducted by Alagarsamy et al. (2015) involved the synthesis of novel acetamides, starting from a chloroacetamide precursor, for evaluating their analgesic and anti-inflammatory activities. A particular compound in this series exhibited significant potency, highlighting the potential therapeutic applications of such derivatives (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, Narendhar, 2015).

  • Antibacterial Agents : Desai et al. (2008) synthesized and evaluated chloroacetamide derivatives for their antibacterial activity. These studies included Quantitative Structure-Activity Relationship (QSAR) analyses to understand the impact of structural and physicochemical parameters on their bioactivity, demonstrating the role of chloroacetamide derivatives in developing new antibacterial compounds (Desai, Shah, Bhavsar, Saxena, 2008).

  • Environmental Applications : A study by Houdier et al. (2000) explored the use of a chloroacetamide derivative as a molecular probe for detecting carbonyl compounds in water samples. This research underscores the environmental monitoring potential of chloroacetamide derivatives for sensitive detection of pollutants (Houdier, Perrier, Defrancq, Legrand, 2000).

  • Herbicide Development : Research into chloroacetamide herbicides and safeners highlights their use in agriculture to control weeds without affecting the crops. Studies by Latli and Casida (1995) on the synthesis of herbicide acetochlor and safener R-29148 provide insights into their preparation and potential for improving agricultural productivity (Latli, Casida, 1995).

  • Antimicrobial Activities : Debnath and Ganguly (2015) synthesized chloroacetamide derivatives to assess their antibacterial and antifungal properties. Some compounds showed promising activity, indicating the utility of chloroacetamide derivatives in developing new antimicrobial agents (Debnath, Ganguly, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c12-9-10(15)13-6-4-8-14-7-3-1-2-5-11(14)16/h1-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDIXVGLMKCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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